molecular formula C11H10N2O2 B13720347 Methyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate

Methyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate

Cat. No.: B13720347
M. Wt: 202.21 g/mol
InChI Key: MTTVTVGLYVOOCH-UHFFFAOYSA-N
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Description

Methyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound that features both pyridine and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 2-pyridinecarboxaldehyde with an appropriate pyrrole derivative under acidic or basic conditions. One common method involves the use of a condensation reaction followed by esterification to introduce the methyl ester group .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. These methods often utilize catalysts to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Methyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways and physiological responses .

Similar Compounds:

  • Methyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxamide
  • Methyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxaldehyde
  • Methyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylic acid

Comparison: this compound is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its amide, aldehyde, and acid counterparts. The ester group makes it more suitable for certain synthetic applications and can influence its biological activity .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 3-pyridin-2-yl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)10-8(5-7-13-10)9-4-2-3-6-12-9/h2-7,13H,1H3

InChI Key

MTTVTVGLYVOOCH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN1)C2=CC=CC=N2

Origin of Product

United States

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